molecular formula C11H20O2 B8104857 8-(Prop-2-yn-1-yloxy)octan-1-ol

8-(Prop-2-yn-1-yloxy)octan-1-ol

Cat. No.: B8104857
M. Wt: 184.27 g/mol
InChI Key: CAKRJZJDKLDKCM-UHFFFAOYSA-N
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Description

8-(Prop-2-yn-1-yloxy)octan-1-ol is an organic compound characterized by its unique structure, which includes a propargyl ether group attached to an octanol backbone. This compound is typically a colorless to pale yellow liquid with a distinctive odor . It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of 8-(Prop-2-yn-1-yloxy)octan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of octan-1-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-(Prop-2-yn-1-yloxy)octan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Solvents: Dimethylformamide (DMF), dichloromethane (CH2Cl2).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

8-(Prop-2-yn-1-yloxy)octan-1-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 8-(Prop-2-yn-1-yloxy)octan-1-ol exerts its effects involves its reactive propargyl ether group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or proteins, leading to inhibition or modification .

Comparison with Similar Compounds

8-(Prop-2-yn-1-yloxy)octan-1-ol can be compared with other similar compounds, such as:

    8-(But-2-yn-1-yloxy)octan-1-ol: Similar structure but with a butynyl group instead of a propargyl group.

    8-(Prop-2-yn-1-yloxy)decan-1-ol: Similar structure but with a longer decanol backbone.

    8-(Prop-2-yn-1-yloxy)hexan-1-ol: Similar structure but with a shorter hexanol backbone

The uniqueness of this compound lies in its specific combination of the propargyl ether group and the octanol backbone, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

8-prop-2-ynoxyoctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-10-13-11-8-6-4-3-5-7-9-12/h1,12H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKRJZJDKLDKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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